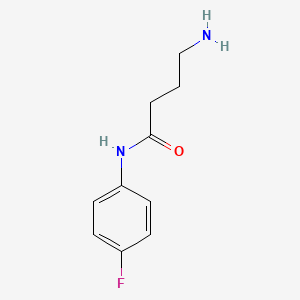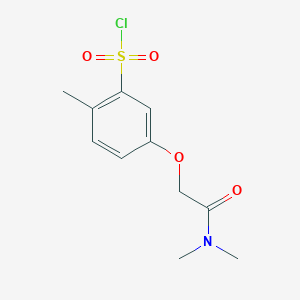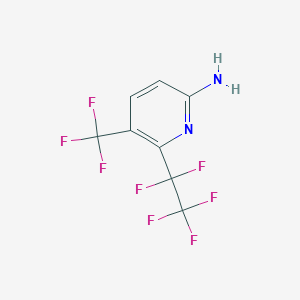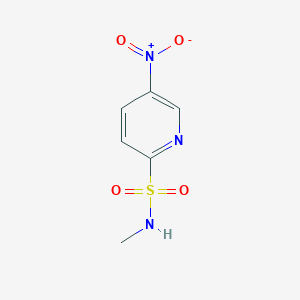
2,2'-Dithiobis(N-phenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two phenylacetamide groups linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-phenylacetamide) typically involves the reaction of N-phenylacetamide with a disulfide-forming reagent. One common method is the reaction of N-phenylacetamide with sulfur dichloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired disulfide compound.
Industrial Production Methods
Industrial production methods for 2,2’-Dithiobis(N-phenylacetamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-phenylacetamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenylacetamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-phenylacetamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.
Biology: The compound is used in the study of redox biology and the role of disulfide bonds in protein structure and function.
Industry: The compound is used in the production of polymers and other materials that require disulfide linkages.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-phenylacetamide) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the protein’s function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.
2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of phenylacetamide groups.
2,2’-Dithiobis(benzamide): Similar structure but with benzamide groups instead of phenylacetamide groups.
Uniqueness
2,2’-Dithiobis(N-phenylacetamide) is unique due to its specific combination of phenylacetamide groups and a disulfide bond. This structure imparts distinct chemical properties, making it useful in various applications, particularly in the study of disulfide bond formation and cleavage in biological systems.
Propiedades
Número CAS |
3095-79-2 |
|---|---|
Fórmula molecular |
C16H16N2O2S2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-[(2-anilino-2-oxoethyl)disulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2S2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clave InChI |
NDAWAPCWGLWEGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)
![(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12120054.png)
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)


![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
